焦谷氨酰-3-甲基组氨酰脯氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Central Nervous System (CNS) Antidepressant Formulation

3-Mehis-trh: has been explored as a potential antidepressant agent, particularly for delivery through the nasal route. The compound was formulated into nanoparticles using a biodegradable polymer, poly (sebacic anhydride), which is readily taken up by olfactory and trigeminal nerves. This formulation allows for short-term drug release in the olfactory region, which is beneficial for CNS applications .

Prolactin and Thyrotropin Release

Studies have shown that synthetic 3-Mehis-trh stimulates the secretion of prolactin and thyrotropin. The responses are more pronounced in women and hypothyroid patients, indicating a gender and condition-specific application of this compound in endocrinology .

Peptide Classification and Metabolomics

As a peptide, 3-Mehis-trh falls under the category of organic compounds known as peptides. Its structure and function can be studied within the field of metabolomics to understand its role in metabolic pathways and potential implications for diseases .

Gene Manipulation

While not directly related to 3-Mehis-trh , the study of plasmids and their preparation sizes is crucial in gene manipulation. Plasmids are used to clone, transfer, and manipulate genes, which is a foundational technique in genetic engineering and biotechnology research .

Scientific Research Education

The compound’s applications extend into educational programs, such as the Master of Science in Scientific Research, where students might engage in research projects involving 3-Mehis-trh . This could encompass various concentrations, including chemical research, which would directly relate to the study of this compound .

作用机制

Target of Action

Pyroglutamyl-3-methylhistidyl-prolinamide, also known as 3-Mehis-trh, primarily targets the thyrotropin-releasing hormone receptor (TRHR) . TRHR is a class A G protein-coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-thyroid (HPT) axis .

Mode of Action

Upon binding to TRHR, 3-Mehis-trh activates the receptor, leading to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular Ca2+ ions . This interaction results in the stimulation of the release of thyroid-stimulating hormone (TSH, also known as thyrotropin) and prolactin from the anterior lobe of the hypophysis .

Biochemical Pathways

The activation of TRHR by 3-Mehis-trh affects the HPT axis, a critical neuroendocrine system that regulates energy metabolism, growth, and development . The downstream effects include the release of TSH and prolactin, which have various roles in the body, including the regulation of thyroid function and lactation, respectively .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacological properties are influenced by its chemical structure and the environment in which it is administered .

Result of Action

The activation of TRHR by 3-Mehis-trh leads to a cascade of biochemical events, resulting in the release of TSH and prolactin . These hormones have various effects at the molecular and cellular levels, influencing processes such as thyroid function, lactation, and neuroprotection .

Action Environment

The action, efficacy, and stability of 3-Mehis-trh can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules, pH levels, and temperature

属性

IUPAC Name |

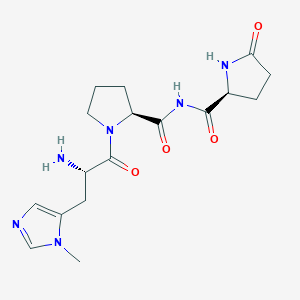

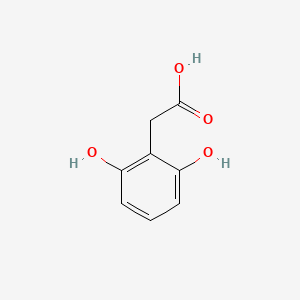

(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVFOJJOXRGOK-AVGNSLFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955908 |

Source

|

| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34367-54-9 |

Source

|

| Record name | Thyrotropin-releasing hormone, 3-Me- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)

![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)

![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)